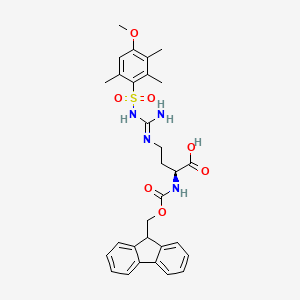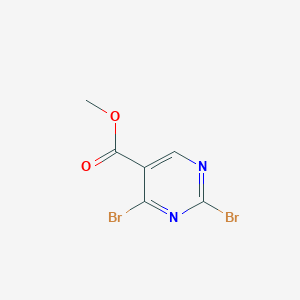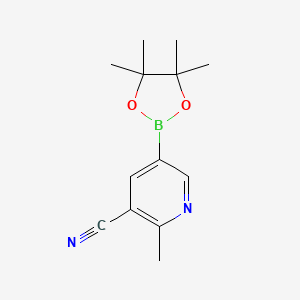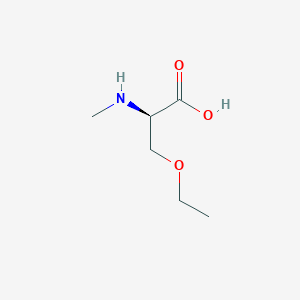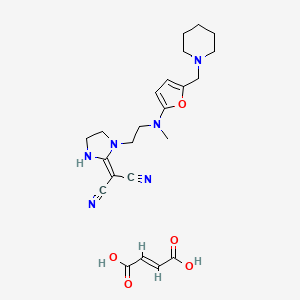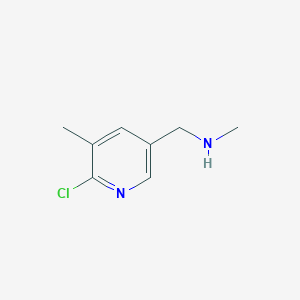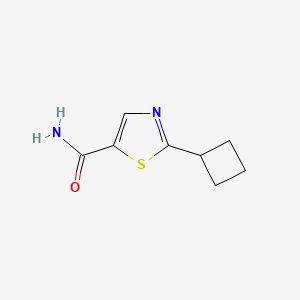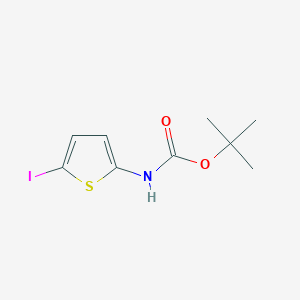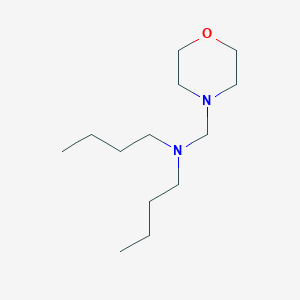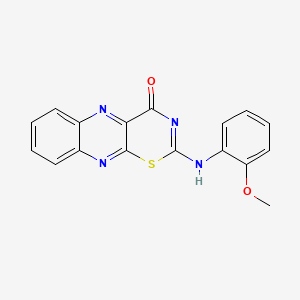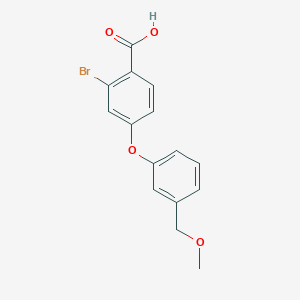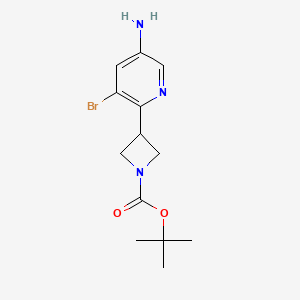
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a bromopyridine moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
The synthesis of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 5-amino-3-bromopyridine with tert-butyl 3-azetidinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the amino and bromopyridine groups allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
tert-Butyl3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
- tert-Butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in the specific functional groups and their positions. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H18BrN3O2 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-amino-3-bromopyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-6-8(7-17)11-10(14)4-9(15)5-16-11/h4-5,8H,6-7,15H2,1-3H3 |
Clave InChI |
MGUJRKBXTSTPGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


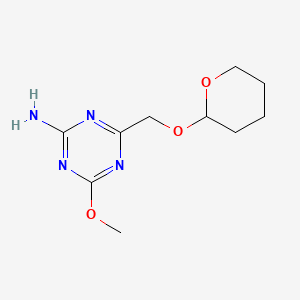
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
